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Compound of Interest

Compound Name: UNC1215

Cat. No.: B611574 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with guidance on understanding and troubleshooting potential off-target effects of

UNC1215, a potent and selective chemical probe for the methyl-lysine (Kme) reading function

of L3MBTL3.[1][2][3][4]

Frequently Asked Questions (FAQs)
Q1: What is the primary target of UNC1215 and its mechanism of action?

UNC1215 is a potent and selective antagonist of the L3MBTL3 protein, a member of the

malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors.[1] It

competitively binds to the methyl-lysine (Kme) binding pocket of L3MBTL3, displacing mono- or

dimethyl-lysine containing peptides. X-ray crystallography has revealed a unique 2:2 polyvalent

mode of interaction between UNC1215 and L3MBTL3. This binding disrupts the normal

function of L3MBTL3 in recognizing and binding to methylated histones, thereby affecting gene

transcription.

Q2: Is UNC1215 toxic to cells?

UNC1215 has been shown to be non-toxic to cells at concentrations significantly above its

effective concentration. Studies using a CellTiter-Glo luminescent cell viability assay showed no

observable cytotoxicity in HEK293 cells at concentrations up to 100 μM, which is over 100-fold

its EC50. Furthermore, UNC1215 is stable in cell media for at least 72 hours.
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Q3: What are the known off-target interactions of UNC1215?

While UNC1215 is highly selective for L3MBTL3, some weak off-target interactions have been

identified. It is important to consider these when interpreting experimental results.

Muscarinic Receptors: UNC1215 has shown affinity for M1 and M2 muscarinic receptors in

radioligand binding assays. However, functional assays revealed only weak antagonist

activity against M1 (IC50 = 3.5 μM) and even weaker activity against M2 (40% inhibition at

30 μM).

Kinases: In a screen against a panel of 50 diverse kinases, UNC1215 showed weak potency

against only FLT3 (64% inhibition at 10 μM).

Other Chromatin-Associated Proteins: In a broader screen of 250 chromatin-associated

effector proteins, UNC1215 was found to bind to six other proteins besides L3MBTL1:

PHF20, PHF20L1, 53BP1, SPF30, and MRG15, though with significantly lower affinity than

for L3MBTL3.

For a detailed summary of the selectivity and off-target binding data, please refer to the tables

below.

Troubleshooting Guide
Issue: I am observing a phenotype that is inconsistent with L3MBTL3 inhibition.

If you observe unexpected cellular effects when using UNC1215, it is crucial to systematically

investigate potential off-target effects.

Step 1: Review the Selectivity Profile of UNC1215.

Consult the selectivity data provided in the tables below. Do any of the known off-targets have

functions that could explain the observed phenotype?

Step 2: Use the Negative Control Compound.

A key tool for distinguishing on-target from off-target effects is the use of a structurally similar

but inactive control compound. For UNC1215, the recommended negative control is UNC1079.

This compound is significantly less potent against L3MBTL3 and should not produce the same
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on-target effects. If the unexpected phenotype persists with UNC1079, it is likely an off-target

effect of the chemical scaffold.

Step 3: Perform Rescue Experiments.

If possible, perform a rescue experiment by overexpressing an L3MBTL3 construct that is

resistant to UNC1215 inhibition but retains its normal function. If the phenotype is rescued, it

strongly suggests that the effect is on-target.

Step 4: Consider Cellular Context and Compound Concentration.

Cell Line Specificity: The expression levels of off-target proteins can vary between different

cell lines. Consider whether the cell line you are using expresses high levels of any of the

known off-targets.

Concentration: Use the lowest effective concentration of UNC1215 to minimize the risk of off-

target effects. The recommended concentration for cellular use is typically in the range of

100 nM to 1 µM.

Data Presentation
Table 1: In Vitro Potency and Selectivity of UNC1215
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Target Assay Type IC50 / Kd
Selectivity vs.
L3MBTL3

Reference

L3MBTL3 AlphaScreen 40 nM -

L3MBTL3 ITC 120 nM (Kd) -

L3MBTL1 AlphaScreen 2 µM >50-fold

L3MBTL4 AlphaScreen >50-fold >50-fold

MBTD1 AlphaScreen >50-fold >50-fold

SFMBT AlphaScreen >50-fold >50-fold

53BP1 - >100-fold >100-fold

UHRF1 -
No activity up to

30 µM
-

CBX7 -
No activity up to

30 µM
-

JARID1A -
No activity up to

30 µM
-

Table 2: Off-Target Activities of UNC1215
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Off-Target Assay Type
Ki / IC50 / %
Inhibition

Reference

M1 Muscarinic

Receptor
Radioligand Binding Ki = 97 nM

M1 Muscarinic

Receptor

Functional Assay

(Antagonist)
IC50 = 3.5 µM

M2 Muscarinic

Receptor
Radioligand Binding Ki = 72 nM

M2 Muscarinic

Receptor

Functional Assay

(Antagonist)

40% inhibition at 30

µM

FLT3 Kinase Kinase Panel Screen
64% inhibition at 10

µM

PHF20 Cador 5.0 Array Kd = 5.6 - 9.4 µM

PHF20L1 Cador 5.0 Array -

53BP1 Cador 5.0 Array -

SPF30 Cador 5.0 Array -

MRG15 Cador 5.0 Array -

Experimental Protocols
AlphaScreen Methylated Histone Peptide Competition Assay

This assay is used to determine the IC50 of UNC1215 against L3MBTL3 and other methyl-

lysine reader proteins.

Reagents: Biotinylated histone peptides (e.g., H4K20me2), acceptor beads (e.g.,

streptavidin-coated), donor beads (e.g., nickel chelate), and the purified methyl-lysine reader

protein.

Procedure:
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A solution of the methyl-lysine reader protein is incubated with the biotinylated histone

peptide.

Varying concentrations of UNC1215 are added to the wells of a 384-well plate.

Acceptor and donor beads are added to the wells.

The plate is incubated in the dark to allow for bead proximity and signal generation.

Detection: The plate is read using a suitable plate reader (e.g., EnVision). The AlphaScreen

signal is generated when the donor and acceptor beads are brought into close proximity

through the protein-peptide interaction. UNC1215 competes with the peptide for binding to

the protein, leading to a decrease in the signal.

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against

the logarithm of the UNC1215 concentration and fitting the data to a sigmoidal dose-

response curve.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd) of UNC1215 to L3MBTL3.

Instrumentation: An isothermal titration calorimeter.

Procedure:

A solution of the L3MBTL3 protein is placed in the sample cell of the calorimeter.

A concentrated solution of UNC1215 is loaded into the injection syringe.

A series of small injections of the UNC1215 solution are made into the protein solution.

Detection: The heat change associated with each injection is measured.

Data Analysis: The binding isotherm is generated by plotting the heat change per injection

against the molar ratio of UNC1215 to L3MBTL3. The dissociation constant (Kd),

stoichiometry (n), and enthalpy of binding (ΔH) are determined by fitting the data to a

suitable binding model.
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Caption: UNC1215 inhibits L3MBTL3 from binding to methylated histones.
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Caption: Workflow for troubleshooting unexpected results with UNC1215.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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